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Compound Name: Furo[3,4-C]pyridine

Cat. No.: B3350340 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Furo[3,4-c]pyridine, a heterocyclic aromatic compound, represents a privileged scaffold in

medicinal chemistry. This bicyclic system, formed by the fusion of a furan ring to a pyridine ring,

exhibits a unique electron distribution that makes it a versatile building block for the design of

novel therapeutic agents. The parent furo[3,4-c]pyridine is a white crystalline solid that is

unstable at room temperature, readily undergoing polymerization.[1] However, its derivatives

have garnered significant attention for their diverse pharmacological activities, ranging from

anticancer and kinase inhibitory effects to applications in materials science. This in-depth

technical guide provides a comprehensive overview of the chemical structure, properties,

synthesis, and biological significance of the Furo[3,4-c]pyridine core, with a focus on its

potential in drug development.

Chemical Structure and Properties
The fundamental structure of Furo[3,4-c]pyridine consists of a furan ring fused to the 'c' face

of a pyridine ring. This arrangement results in a π-electron system that influences the

molecule's chemical reactivity and physical properties. The nitrogen atom in the pyridine ring

imparts a degree of polarity and potential for hydrogen bonding, which are crucial for molecular

interactions with biological targets.

Physicochemical Properties
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Quantitative data on the physicochemical properties of the parent Furo[3,4-c]pyridine and its

key derivatives are summarized below. These parameters are critical for predicting the

compound's behavior in biological systems and for guiding drug design and formulation efforts.

Property Furo[3,4-c]pyridine
Furo[3,4-
c]pyridine-1,3-
dione

Furo[3,4-c]pyridin-
3(1H)-one

Molecular Formula C₇H₅NO C₇H₃NO₃ C₇H₅NO₂

Molecular Weight (

g/mol )
119.12[2] 149.10 135.12[3]

Melting Point (°C)
Unstable at room

temp.[1]
75-77[4] Not available

Boiling Point (°C) Not available
334.6 ± 15.0 at 760

mmHg[4]
Not available

LogP (computed) 1.2[2] Not available 0.3[3]

Hydrogen Bond

Donors
0[2] 0 1[3]

Hydrogen Bond

Acceptors
2[2] 3 3[3]

CAS Number 270-77-9[2] 4664-08-8[4] 5657-52-3[3]

Note: Some data are computed and should be used as an estimation.

Synthesis of the Furo[3,4-c]pyridine Core
The synthesis of the Furo[3,4-c]pyridine scaffold can be challenging due to the reactivity of

the parent molecule. However, several synthetic strategies have been developed to access

both the core structure and its derivatives.

Synthesis of the Parent Furo[3,4-c]pyridine
The parent Furo[3,4-c]pyridine has been synthesized through methods that often involve the

generation of this unstable intermediate, which is then trapped or used in situ. Key approaches
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include:

Retro-Diels-Alder Reactions: This method involves the flash vacuum thermolysis (FVT) of

1,4-epoxides to generate the Furo[3,4-c]pyridine.[1]

Lithiation and Silylation: This strategy utilizes pyridine-phthalides as starting materials, which

undergo lithiation and subsequent o-silylation.[1]

Hamaguchi-Ibata Reaction: This reaction employs o-aminodiazocarbonyl precursors to

construct the heterocyclic system.[1]

Synthesis of Furo[3,4-c]pyridine Derivatives
The synthesis of more stable and functionalized Furo[3,4-c]pyridine derivatives is often more

practical for drug discovery applications.

This protocol describes a facile synthesis of 6,7-dihydrofuro[3,4-c]pyridines from N-

homopropargylic β-enaminones.[1]

Materials:

N-(4-phenyl-3-butynyl)-β-enaminone

Molecular iodine or N-iodosuccinimide (NIS)

Cesium carbonate (Cs₂CO₃)

Dichloromethane (CH₂Cl₂)

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:
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To a solution of N-(4-phenyl-3-butynyl)-β-enaminone (1.0 equiv) in dichloromethane, add

cesium carbonate (2.0 equiv).

Add molecular iodine (2.0 equiv) or N-iodosuccinimide (2.0 equiv) to the mixture.

Stir the reaction mixture at room temperature until the starting material is consumed

(monitored by TLC).

Quench the reaction by adding saturated aqueous sodium thiosulfate.

Separate the organic layer and wash it with brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography to afford the desired 6,7-

dihydrofuro[3,4-c]pyridine.

Biological Activities and Therapeutic Potential
While the parent Furo[3,4-c]pyridine is not suitable for therapeutic use due to its instability, its

derivatives have shown promising biological activities, particularly in the field of oncology. The

related family of furopyridines has been explored for a wide range of therapeutic applications.

Anticancer Activity and Kinase Inhibition
Derivatives of the broader furopyridine class have demonstrated significant potential as

anticancer agents and kinase inhibitors.[5] For instance, certain furo[2,3-b]pyridine derivatives

have shown potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator

of the cell cycle.[6] While specific data for Furo[3,4-c]pyridine derivatives in this context is less

common in the literature, the shared heterocyclic core suggests a high potential for similar

activities.

The anticancer effects of many small molecule inhibitors are often attributed to their modulation

of critical signaling pathways that are dysregulated in cancer. Based on the activity of related

furopyridine compounds, Furo[3,4-c]pyridine derivatives could potentially target pathways
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such as the PI3K/Akt/mTOR and JAK/STAT pathways, which are central to cell growth,

proliferation, and survival.[5]
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Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a Furo[3,4-c]pyridine
derivative.

Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects

of potential anticancer drugs.

Materials:

Cancer cell line of interest

Complete cell culture medium

96-well plates

Furo[3,4-c]pyridine derivative stock solution

MTT solution (5 mg/mL in PBS)

Dimethyl sulfoxide (DMSO)

Microplate reader

Procedure:

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for

24 hours to allow for cell attachment.

Prepare serial dilutions of the Furo[3,4-c]pyridine derivative in complete culture medium.

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a

vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

Incubate the plate for 48-72 hours.

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀

value (the concentration that inhibits 50% of cell growth).

Applications in Drug Development
The Furo[3,4-c]pyridine scaffold serves as a valuable starting point for the development of

new therapeutic agents. Its structural features allow for facile modification and the introduction

of various substituents to optimize potency, selectivity, and pharmacokinetic properties. The

dihydro derivatives, in particular, may offer improved stability and biological activity compared

to the parent compound.[1]

An example of a marketed drug containing a related furopyridine core is Cicletanine, a

Furo[3,4-c]pyridine derivative used for the treatment of hypertension.[7] This demonstrates

the clinical relevance and potential of this heterocyclic system.
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Caption: A generalized workflow for drug development starting from the Furo[3,4-c]pyridine
scaffold.

Conclusion
The Furo[3,4-c]pyridine core, despite the instability of its parent form, holds significant

promise as a foundational structure in the design of novel therapeutics. Its derivatives have the

potential to modulate key biological pathways implicated in diseases such as cancer. This

technical guide has provided an overview of the essential chemical, physical, and biological

properties of this important heterocyclic system, along with practical experimental protocols.

Further exploration of the chemical space around the Furo[3,4-c]pyridine scaffold is warranted

to unlock its full therapeutic potential and to develop new and effective treatments for a range

of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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